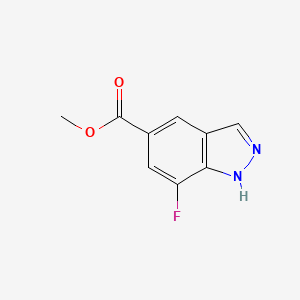

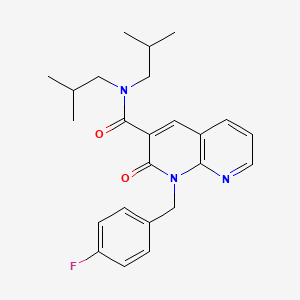

Methyl 7-fluoro-1H-indazole-5-carboxylate

カタログ番号 B2504306

CAS番号:

1427431-00-2

分子量: 194.165

InChIキー: BIQFUHLSENRKMP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is used for research and forensic applications .

Synthesis Analysis

The synthesis of “Methyl 7-fluoro-1H-indazole-5-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular formula of “Methyl 7-fluoro-1H-indazole-5-carboxylate” is C9H7FN2O2 . The InChI code is 1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a solid at room temperature . It has a molecular weight of 194.17 . The boiling point is 357.6±27.0 C at 760 mmHg .科学的研究の応用

Metabolite Profiling in Synthetic Cannabinoids

- Research by Wohlfarth et al. (2015) highlighted the metabolism of synthetic cannabinoids, including methyl 7-fluoro-1H-indazole-5-carboxylate analogs. They discovered that major metabolites of these compounds generally include 5-hydroxypentyl and pentanoic acid metabolites, indicating distinct biotransformation pathways for these substances Wohlfarth et al., 2015.

Pharmacological Interactions and Enzyme Inhibition

Inhibition of Lactoperoxidase

- Köksal and Alım (2018) investigated the inhibitory effects of some indazoles on bovine milk Lactoperoxidase (LPO), an enzyme with vital antimicrobial properties. The study concluded that all tested indazole molecules exhibited a strong inhibitory effect on LPO activity, which is significant considering the enzyme's role in biological systems Köksal & Alım, 2018.

Chemical Synthesis and Structural Studies

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

- Mayes et al. (2010) reported a robust synthesis method for a compound structurally similar to methyl 7-fluoro-1H-indazole-5-carboxylate, highlighting the preparation of key intermediates towards HIV non-nucleoside reverse transcriptase inhibitors. This showcases the compound's relevance in medicinal chemistry and drug development Mayes et al., 2010.

N-Heterocyclic Carbenes Generation

- Schmidt et al. (2007) explored the synthesis and properties of 5-halo-substituted 1,2-dimethyl indazolium-3-carboxylates, compounds related to methyl 7-fluoro-1H-indazole-5-carboxylate. These substances were shown to decarboxylate upon heating to yield N-heterocyclic carbenes, offering insights into the thermal stability and reactive intermediates of these molecules Schmidt et al., 2007.

Pharmacological Profiling and Activity

Fluorinated Analogues of Marsanidine

- Wasilewska et al. (2014) investigated the influence of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists. The study concluded that fluorination on the indazole ring affected binding affinity and selectivity, emphasizing the significance of structural modifications on the pharmacological profile of these compounds Wasilewska et al., 2014.

Safety and Hazards

特性

IUPAC Name |

methyl 7-fluoro-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQFUHLSENRKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-fluoro-1H-indazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)